Atagabalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Atagabalin is a medication that belongs to the class of drugs known as gabapentinoids. While its exact mechanism of action is not fully understood, it is believed to work by modulating voltage-gated calcium channels in the central nervous system []. This modulation is thought to play a role in reducing nerve pain signals. Due to this potential, Atagabalin is being investigated for various scientific research applications, primarily focused on its efficacy in treating neuropathic pain conditions.

Chronic Neuropathic Pain

A significant area of research for Atagabalin is in chronic neuropathic pain, which arises from damage to the nerves themselves. This type of pain can be caused by various conditions, including diabetic neuropathy, postherpetic neuralgia (pain after shingles), and spinal cord injury []. Studies have shown that Atagabalin can be effective in reducing pain intensity and improving pain-related quality of life in patients with these conditions [, ].

Other Potential Applications

Beyond chronic neuropathic pain, Atagabalin is also being explored for its potential role in managing other conditions. These include:

- Epilepsy: Some research suggests that Atagabalin may be helpful as an adjunctive therapy (added to another medication) for certain types of epilepsy [].

- Anxiety disorders: Limited studies have investigated the use of Atagabalin for anxiety disorders, with mixed results []. More research is needed to determine its effectiveness in this area.

- Hot flashes: Atagabalin may offer some relief from hot flashes, a common symptom experienced by women during menopause []. However, further research is necessary to confirm these findings.

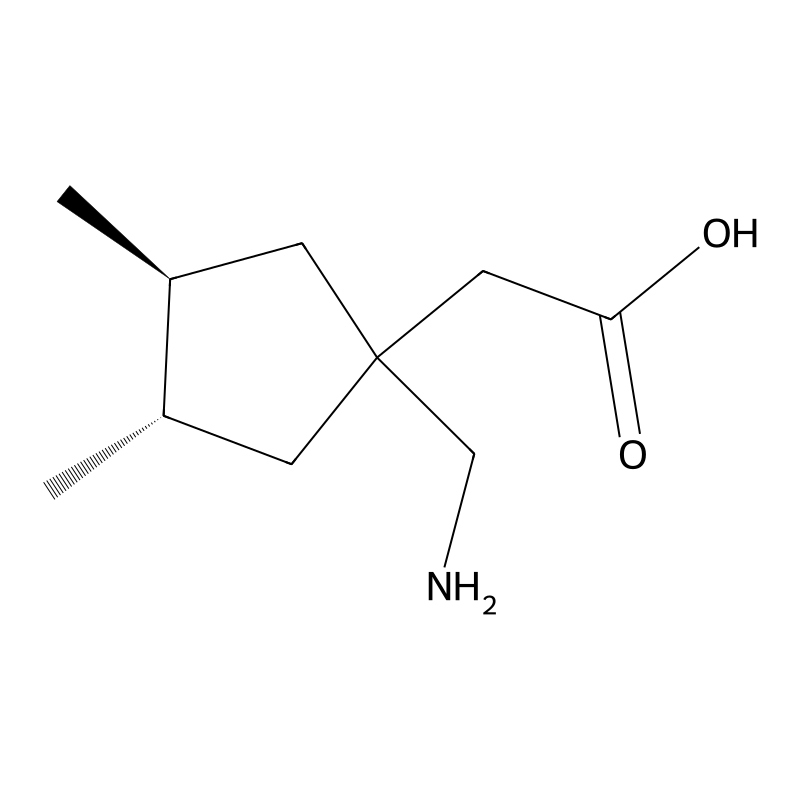

Atagabalin is a small molecule compound classified as an organonitrogen and organooxygen compound, primarily recognized for its structural similarity to gamma-amino acids. Its chemical formula is , and it is known for its role as a ligand that interacts with specific receptors in the nervous system. Atagabalin is particularly noted for its binding affinity to the alpha-2/delta subunit of voltage-dependent calcium channels, which plays a crucial role in neurotransmitter release and synaptic transmission .

- Oxidation: Involves the addition of oxygen or the removal of hydrogen. This may affect the functional groups present in Atagabalin.

- Reduction: Involves the addition of hydrogen or the removal of oxygen, potentially altering its activity and properties.

- Hydrolysis: The reaction with water could lead to the breakdown of Atagabalin into simpler compounds, affecting its pharmacological activity.

These reactions are essential for understanding how Atagabalin behaves in biological systems and its stability under different conditions.

Atagabalin exhibits significant biological activity through its interaction with the GABA (gamma-aminobutyric acid) receptors. It enhances GABA-mediated inhibition by binding to the alpha-2/delta subunit of these receptors, which is crucial for regulating neuronal excitability. This mechanism underlies its potential therapeutic applications in treating conditions like insomnia and other sleep disorders . Additionally, Atagabalin has been investigated for its effects on pain modulation, similar to other compounds in its class.

The synthesis of Atagabalin involves several steps typical of organic synthesis:

- Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.

- Cyclization: A key step often involves forming a cyclopentyl structure, which is central to Atagabalin's activity.

- Functional Group Modifications: Subsequent reactions modify functional groups to achieve the final structure, including carboxylic acid formation.

The specific synthetic routes may vary, but they generally follow established protocols for creating gamma-amino acids and their derivatives .

Atagabalin has been primarily investigated for:

- Treatment of Insomnia: Clinical trials have explored its efficacy in managing primary insomnia and nonrestorative sleep.

- Pain Management: Due to its action on calcium channels and GABA receptors, it may have applications in neuropathic pain management.

- Research Tool: It serves as a tool in cell biology research for studying GABA receptor functions .

Interaction studies have shown that Atagabalin binds selectively to the alpha-2/delta subunit of voltage-dependent calcium channels. This binding inhibits calcium influx into neurons, thereby modulating neurotransmitter release. Such interactions are critical for understanding both therapeutic effects and potential side effects when combined with other medications .

Atagabalin shares structural and functional similarities with several other compounds, particularly those related to gamma-amino acids and calcium channel modulators. Here are some notable comparisons:

| Compound | Similarities | Unique Features |

|---|---|---|

| Gabapentin | Binds to alpha-2/delta subunits | Established use for neuropathic pain |

| Pregabalin | Similar mechanism of action | Approved for epilepsy and fibromyalgia |

| Lacosamide | Modulates sodium channels | Distinct chemical structure |

| Tiagabine | Inhibits GABA reuptake | Primarily used for epilepsy |

Atagabalin's uniqueness lies in its specific binding profile and potential applications in sleep disorders, distinguishing it from these other compounds that primarily target pain or seizure disorders .

Atagabalin, chemically known as 2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid, represents a structurally complex gamma-aminobutyric acid analogue that requires sophisticated synthetic methodologies to achieve the desired stereochemical configuration [1] [2]. The synthetic pathways to atagabalin involve multiple key transformations that establish both the cyclopentyl core structure and the critical stereogenic centers.

The primary synthetic strategy begins with the construction of the substituted cyclopentyl ring system. The formation of the five-membered ring can be accomplished through ring-closing metathesis approaches, which have proven highly effective for generating cyclopentane derivatives with defined stereochemistry [3]. This methodology involves the preparation of appropriately substituted diene precursors that undergo cyclization under rhodium or ruthenium catalysis to form the desired cyclopentyl framework [4] [3].

The installation of the gamma-amino acid functionality follows established protocols for GABA analogue synthesis. The key mechanistic pathway involves the decarboxylation of glutamate derivatives, where glutamate decarboxylase catalyzes the irreversible alpha-decarboxylation of L-glutamate to form the corresponding gamma-amino acid structure [5] [6]. This transformation utilizes pyridoxal 5'-phosphate as a cofactor and proceeds through a well-defined enzymatic mechanism that ensures high stereoselectivity [5].

For the specific case of atagabalin, the aminomethyl group introduction represents a critical synthetic challenge. The reaction typically employs Mannich-type condensations involving formaldehyde and appropriate amine sources under controlled conditions . Alternative approaches utilize reductive amination strategies where ketone or aldehyde intermediates are converted to the corresponding amines through hydrogenation or hydride reduction protocols .

The stereoselective synthesis of the 3,4-dimethylcyclopentyl core requires careful control of the reaction conditions and choice of reagents. Asymmetric synthesis methodologies, including the use of chiral auxiliaries such as Evans oxazolidinones, have proven effective for establishing the required stereochemical relationships [10] [11]. These approaches typically achieve diastereomeric ratios exceeding 90:10 and enantiomeric excesses greater than 95% [11].

Optimization of Stereoselective Synthesis

The stereoselective synthesis of atagabalin demands precise control over multiple stereogenic centers, specifically the (3S,4S)-configuration of the dimethylcyclopentyl moiety [1] [12]. Several optimization strategies have been developed to enhance both the stereoselectivity and overall efficiency of the synthetic sequence.

Chiral auxiliary methodologies represent the most extensively studied approach for achieving high stereoselectivity. The Evans oxazolidinone-based alkylation strategy has been successfully adapted for atagabalin synthesis, utilizing the inherent facial selectivity of these auxiliaries to direct the stereochemical outcome [10] [11]. The optimization of reaction conditions, including temperature control, solvent selection, and base choice, significantly impacts the diastereomeric ratio of the products. Studies indicate that reactions conducted at -78°C in tetrahydrofuran with lithium diisopropylamide as the base provide optimal stereoselectivity [11].

Enzymatic resolution strategies offer an alternative approach for obtaining enantiomerically pure atagabalin intermediates. The use of lipase B from Candida antarctica has proven particularly effective for the kinetic resolution of secondary alcohols bearing the cyclopentyl framework [4]. Under optimized conditions using toluene/methyl tert-butyl ether solvent systems, enzymatic resolution can achieve enantiomeric excesses exceeding 99% with reasonable yields [4].

Asymmetric catalysis provides another powerful tool for stereoselective atagabalin synthesis. Rhodium-catalyzed asymmetric hydrogenation of appropriately substituted precursors can establish the required stereochemistry with high efficiency [13]. The choice of chiral ligands, particularly those based on phosphine or phosphoramidite frameworks, significantly influences the enantioselectivity of these transformations [13].

The optimization of stereoselective aminomethyl group introduction has been achieved through the development of improved aza-Michael addition protocols. The use of chiral organocatalysts, particularly those derived from proline and its derivatives, enables the formation of the aminomethyl functionality with high stereoselectivity [11]. These reactions typically proceed under mild conditions and tolerate a variety of functional groups present in the cyclopentyl intermediates [11].

Advanced synthetic methodologies, including the use of chiral dirhodium catalysts for [3+2] cycloaddition reactions, have been successfully applied to the synthesis of related cyclopentyl beta-amino esters [14]. These transformations achieve excellent diastereocontrol and enantioselectivity, with enantiomeric excesses reaching 98% under optimized conditions [14].

Industrial-Scale Production Challenges

The industrial-scale production of atagabalin presents significant challenges related to cost-effectiveness, scalability, and regulatory compliance. Despite the compound's discontinuation from clinical development [2] [15], understanding these manufacturing challenges provides valuable insights for related gamma-aminobutyric acid analogues.

Scalability of the synthetic route represents the primary challenge for industrial production. The multi-step synthesis involving stereoselective transformations requires careful optimization of each reaction step to maintain both yield and stereochemical purity at large scale [16]. The use of chiral auxiliaries, while effective for laboratory-scale synthesis, presents economic challenges due to the stoichiometric quantities required and the need for auxiliary recovery and recycling [17].

Purification and isolation of atagabalin intermediates pose significant technical challenges. The compound's structural similarity to other amino acid derivatives necessitates the development of specialized separation protocols. High-performance liquid chromatography using chiral stationary phases may be required for the resolution of enantiomeric mixtures, which significantly increases production costs [4].

Process safety considerations become critical at industrial scale, particularly for reactions involving metal catalysts and high-energy intermediates. The use of palladium-based catalysts for cross-coupling reactions requires appropriate containment and waste management protocols [18] [19]. Additionally, the handling of diazo compounds and other potentially hazardous intermediates necessitates specialized equipment and safety procedures [14].

Quality control and analytical methodology development represent ongoing challenges for atagabalin production. The compound's complex stereochemistry requires sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to ensure product purity and enantiomeric excess [1] [20]. The development of stability-indicating analytical methods is essential for regulatory compliance and product shelf-life determination [21].

Cost optimization strategies focus on the development of more efficient synthetic routes that minimize the number of synthetic steps and reduce the use of expensive reagents. Alternative approaches utilizing biocatalytic transformations offer potential advantages in terms of selectivity and environmental impact [22]. However, the development of suitable enzyme systems for the specific transformations required in atagabalin synthesis remains a significant technical challenge.

Regulatory considerations specific to pharmaceutical manufacturing add additional complexity to industrial-scale production. Good Manufacturing Practice compliance requires extensive documentation and validation of all synthetic processes [16]. The development of appropriate analytical specifications and control strategies is essential for regulatory approval of any manufacturing process.

Environmental impact assessment and waste minimization strategies represent increasingly important considerations for industrial pharmaceutical production. The synthesis of atagabalin involves multiple organic solvents and metal catalysts that require appropriate waste treatment and disposal protocols [23]. The development of greener synthetic methodologies, including the use of water as a reaction medium and recyclable catalysts, represents an active area of research [13].

Interaction with Voltage-Gated Calcium Channels (α2δ Subunit)

Atagabalin exerts its primary pharmacological effects through selective binding to the α2δ auxiliary subunits of voltage-gated calcium channels, specifically the α2δ-1 and α2δ-2 isoforms [1] . The compound demonstrates moderate binding affinity for the α2δ-1 subunit with an inhibitory concentration (IC50) of approximately 140 nanomolar, which is comparable to other gabapentinoid compounds but represents lower potency than pregabalin (37 nanomolar) and gabapentin (59 nanomolar) [3].

The α2δ subunits represent critical auxiliary components of voltage-gated calcium channel complexes, consisting of an extracellular α2 domain linked by disulfide bonds to a transmembrane δ domain [4] [5]. These subunits play essential roles in calcium channel trafficking to the plasma membrane, modulation of channel kinetics, and regulation of calcium current density [5] [6]. The α2δ-1 subunit contains a von Willebrand factor A (VWA) domain with a metal ion-dependent adhesion site (MIDAS) motif that is crucial for both channel trafficking and gabapentinoid binding [5] [7].

Atagabalin binding occurs at an exofacial epitope within the VWA domain of the α2δ subunit, specifically in the dCache1 domain region [8] [7]. This binding site completely encapsulates the gabapentinoid molecule and exhibits selectivity for α2δ-1 and α2δ-2 isoforms while showing no appreciable affinity for α2δ-3 and α2δ-4 subtypes [9] [10]. The structural basis for this selectivity relates to sequence variations in the VWA domain that create the appropriate binding pocket geometry for gabapentinoid recognition [7].

The functional consequence of atagabalin binding to α2δ subunits involves disruption of calcium channel trafficking rather than direct channel blockade [8] [11]. Chronic exposure to atagabalin impairs the ability of α2δ subunits to enhance voltage-gated calcium channel plasma membrane density through interference with forward trafficking mechanisms [8] [11]. This trafficking disruption occurs primarily at intracellular locations, requiring drug uptake through system-L amino acid transporters [8]. The effect manifests as reduced cell surface expression of both α2δ subunits and associated calcium channel complexes, ultimately decreasing calcium current density by approximately 50-70% in experimental systems [8] [12].

Modulation of Neurotransmitter Release Dynamics

Atagabalin modulates neurotransmitter release through its effects on presynaptic voltage-gated calcium channels, particularly Cav2.1 (P/Q-type) and Cav2.2 (N-type) channels that are predominantly responsible for synaptic transmission [12] [13]. The compound reduces calcium influx into presynaptic terminals, thereby diminishing the calcium-dependent exocytosis of synaptic vesicles [12].

The primary neurotransmitters affected by atagabalin include glutamate, the major excitatory neurotransmitter in the central nervous system, as well as modulatory neurotransmitters such as substance P, noradrenaline, and calcitonin gene-related peptide [15] [16]. Experimental studies demonstrate that gabapentinoid compounds, including atagabalin, reduce evoked excitatory postsynaptic currents by approximately 30% through diminished presynaptic calcium channel function [12] [13].

The mechanism involves several interconnected processes affecting synaptic transmission dynamics. Atagabalin binding to α2δ subunits reduces the recruitment and clustering of presynaptic calcium channels at active zones, resulting in decreased calcium channel density at sites of neurotransmitter release [17]. This reduction in channel availability directly correlates with diminished calcium transients following action potential invasion of presynaptic terminals [12] [13].

Furthermore, atagabalin affects the kinetic properties of calcium channel activation and inactivation. Studies demonstrate that gabapentinoid exposure removes calcium channel inactivation at clinically relevant concentrations while reducing facilitation during high-frequency stimulation [12] [13]. These kinetic modifications contribute to the overall reduction in neurotransmitter release efficacy, particularly during sustained neural activity.

The neurotransmitter release modulation by atagabalin exhibits frequency-dependent characteristics, with greater inhibitory effects observed during high-frequency stimulation patterns [12]. This frequency dependence suggests that atagabalin may preferentially affect pathological neural hyperexcitability while preserving normal physiological neurotransmission [15] [18].

Comparative Pharmacodynamics of Gabapentinoids

The gabapentinoid class encompasses several structurally related compounds that share similar mechanisms of action through α2δ subunit binding, yet demonstrate distinct pharmacodynamic profiles [19] [20]. Comparative analysis reveals significant differences in binding affinity, pharmacokinetic properties, and therapeutic efficacy among gabapentinoid compounds.

Binding affinity represents the most fundamental pharmacodynamic difference among gabapentinoids. Pregabalin demonstrates the highest potency with binding affinity values of 37 nanomolar for α2δ-1 and 154 nanomolar for α2δ-2 subunits [21] [3]. Gabapentin exhibits intermediate potency with respective binding affinities of 59 nanomolar and 153 nanomolar [3]. Atagabalin shows lower binding potency with an α2δ-1 affinity of 140 nanomolar, though specific α2δ-2 binding data remain limited .

The pharmacokinetic profiles of gabapentinoids demonstrate substantial variations that influence their clinical utility [19] [22]. Pregabalin exhibits linear pharmacokinetics with bioavailability exceeding 90% regardless of dose, enabling predictable plasma concentrations [19]. Gabapentin displays nonlinear, saturable absorption with bioavailability decreasing from 60% to 27% as doses increase from 900 to 3600 milligrams daily [19]. Limited pharmacokinetic data exist for atagabalin, though clinical trials suggest dose-related linear absorption similar to pregabalin [23].

Potency differences among gabapentinoids translate into distinct dose-response relationships. Population pharmacokinetic modeling indicates that pregabalin demonstrates approximately 2.4-fold greater potency than gabapentin in epilepsy models and 2.8-fold greater potency in postherpetic neuralgia models [22]. These potency differences correlate with the relative binding affinities to α2δ subunits, supporting the mechanistic importance of this interaction [22].

The temporal characteristics of gabapentinoid effects also vary among compounds. Gabapentin requires chronic exposure to achieve maximal calcium channel inhibition, consistent with its trafficking-dependent mechanism [8]. Pregabalin demonstrates both acute and chronic effects on calcium channel function, suggesting additional mechanisms beyond trafficking inhibition [12] [13]. Atagabalin data remain limited, though its structural similarity to other gabapentinoids suggests comparable temporal requirements for maximal efficacy.

Tissue distribution and target selectivity further differentiate gabapentinoid pharmacodynamics. All gabapentinoids demonstrate preferential binding to α2δ-1 and α2δ-2 subunits with no significant affinity for α2δ-3 and α2δ-4 isoforms [21]. However, regional brain distribution patterns vary, with pregabalin showing extensive binding throughout cortex, hippocampus, cerebellum, and spinal dorsal horn [21]. These distribution differences may contribute to the distinct therapeutic profiles observed among gabapentinoid compounds.

The therapeutic applications of gabapentinoids reflect their pharmacodynamic differences. Gabapentin and pregabalin have established efficacy in epilepsy and neuropathic pain conditions, with pregabalin additionally approved for anxiety disorders [20] [15]. Atagabalin was specifically developed for insomnia treatment, targeting sleep-wake regulatory mechanisms through α2δ subunit modulation [1] [24]. However, clinical development was discontinued due to unsatisfactory efficacy results in phase II trials [1].

Comparative studies indicate that gabapentinoid selectivity extends beyond α2δ binding, with minimal interactions observed across 38 widely studied neurotransmitter receptors and ion channels [21]. This selectivity profile supports α2δ subunits as the primary therapeutic targets for gabapentinoid compounds and validates the mechanistic focus on calcium channel modulation [21].

The development of structure-activity relationships among gabapentinoids has identified key molecular features required for α2δ binding and biological activity [25]. These relationships demonstrate that modifications to the gabapentinoid scaffold can modulate binding affinity, selectivity, and pharmacokinetic properties while maintaining the core mechanism of calcium channel trafficking inhibition [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Corrigan B, Feltner DE, Ouellet D, Werth JL, Moton AE, Gibson G. Effect of